3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Description
3-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a pyrimidine-2,4-dione (uracil-derived) scaffold substituted with a 3,4-dimethoxyphenyl group at position 3 and a 2-methoxyphenyl carboxamide at position 5. The pyrimidine core provides hydrogen-bonding capacity via its carbonyl groups, while the methoxy substituents enhance lipophilicity and electronic stability .
Properties
CAS No. |
887885-74-7 |
|---|---|
Molecular Formula |
C20H19N3O6 |
Molecular Weight |
397.387 |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H19N3O6/c1-27-15-7-5-4-6-14(15)22-18(24)13-11-21-20(26)23(19(13)25)12-8-9-16(28-2)17(10-12)29-3/h4-11H,1-3H3,(H,21,26)(H,22,24) |
InChI Key |
UFWBIYKAKWHQLY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H19N3O6
- Molecular Weight : 397.387 g/mol
- IUPAC Name : 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- CAS Number : 887885-74-7
Anticancer Properties
Research indicates that compounds with pyrimidine structures often exhibit significant anticancer activity. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of tumor cells, suggesting a potential role as an anticancer agent.
The data suggest that the compound's structure may enhance its interaction with molecular targets involved in cancer cell growth and survival.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against several bacterial strains. Preliminary results indicate varying degrees of inhibition, highlighting its potential as an antimicrobial agent.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 50 µg/mL | |
| S. aureus | 32 µg/mL | |
| K. pneumoniae | 64 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer and microbial metabolism.
- Receptor Binding : The compound could interact with specific cellular receptors, modulating signaling pathways that influence cell growth and apoptosis.
- DNA Intercalation : Similar to other pyrimidine derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
A series of studies have focused on the synthesis and evaluation of pyrimidine derivatives similar to the compound . For example:
- A study by Elmongy et al. synthesized various thieno[2,3-d]pyrimidine derivatives and found significant cytotoxicity against breast cancer cells with IC50 values ranging from 43% to 87% inhibition at certain concentrations .
- Another research effort demonstrated that compounds with electron-rich groups exhibited enhanced anticancer activity compared to their counterparts .
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrimidine-2,4-dione core distinguishes the target compound from analogs with pyrazole (), thiophene-pyrimidine hybrids (), or tetrahydropyrimidine () scaffolds.
Substituent Effects
- Methoxy vs. Halogen/Nitro Groups: The 3,4-dimethoxyphenyl and 2-methoxyphenyl groups are electron-donating, enhancing resonance stability and solubility compared to electron-withdrawing substituents (e.g., chloro, bromo, nitro) in analogs like 5-(2,4-dichlorophenyl)pyrazole () or fenoxacrim (). Halogenated derivatives often exhibit higher lipophilicity but may suffer from metabolic instability .
- Positional Isomerism :
The 2-methoxyphenyl carboxamide in the target compound contrasts with 4-methoxyphenyl derivatives (). Ortho-substitution may introduce steric hindrance, affecting binding pocket interactions compared to para-substituted analogs .
Functional Group Modifications
- Carboxamide vs. Carboximidamide/Thioxo: The carboxamide group at position 5 enables hydrogen bonding, unlike carboximidamides () or thioxo groups ().
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving condensation reactions between substituted phenyl precursors and pyrimidine intermediates. Key steps include:
- Carboxamide Formation : Reacting 3,4-dimethoxyphenylacetic acid with 2-methoxyaniline in the presence of coupling agents like EDCI/HOBt to form the amide bond .
- Pyrimidine Ring Construction : Cyclization of the intermediate using urea or thiourea under acidic conditions (e.g., HCl/EtOH) to form the 2,4-dioxo-pyrimidine core .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product.
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to verify methoxy groups (-OCH) at 3,4-positions on the phenyl ring and the pyrimidine-dione backbone. Key signals: δ 3.8–4.0 ppm (methoxy protons), δ 160–170 ppm (carbonyl carbons) .
- XRD : Single-crystal X-ray diffraction to confirm bond angles and dihedral planes, particularly between the pyrimidine ring and methoxyphenyl substituents .
- HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., [M+H] at m/z 413.12) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 25°C for 24–72 hours. Analyze degradation via HPLC. Methoxy groups are stable under neutral conditions but may hydrolyze in strong acid/base (pH <2 or >10) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for aromatic carboxamides) .
Advanced Research Questions
Q. How do the electron-donating methoxy groups influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The 3,4-dimethoxyphenyl moiety activates the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation):
- Nitration : React with HNO/HSO at 0–5°C. Meta-directing effects of methoxy groups lead to substitution at the 5-position of the phenyl ring. Confirm regiochemistry via H NMR (new aromatic proton at δ 8.1–8.3 ppm) .
- Mechanistic Insight : DFT calculations (B3LYP/6-31G*) can model charge distribution, showing increased electron density at the 5-position due to resonance effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions or polymorphic forms:
- Assay Optimization : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for bacteria). Include positive controls (e.g., ciprofloxacin) .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms. Compare bioactivity of each polymorph against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines .
Q. Can computational modeling predict binding modes of this compound to kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict interactions:
- Target Selection : Prioritize kinases (e.g., EGFR, CDK2) due to the pyrimidine-dione scaffold’s affinity for ATP-binding pockets.
- Docking Parameters : Set grid boxes around catalytic lysine residues (e.g., Lys33 in CDK2). The carboxamide group forms hydrogen bonds with Asp86, while methoxy groups stabilize hydrophobic interactions .
Q. How does the compound’s solubility impact formulation for in vivo studies?
- Methodological Answer : Improve bioavailability via:
- Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for intravenous administration.
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (emulsion-solvent evaporation method) to enhance aqueous solubility. Characterize size (100–200 nm) via DLS and encapsulation efficiency (>80%) via UV-Vis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
